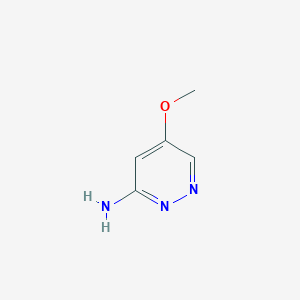
5-Methoxypyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxypyridazin-3-amine is an organic compound with the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol It is a derivative of pyridazine, characterized by a methoxy group at the 5-position and an amino group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypyridazin-3-amine typically involves the reaction of 6-chloropyridazin-3-amine with sodium methoxide . The reaction is carried out under controlled conditions to ensure the substitution of the chlorine atom with a methoxy group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This includes the use of appropriate solvents, catalysts, and reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxypyridazin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of functionalized pyridazine derivatives.
Aplicaciones Científicas De Investigación
5-Methoxypyridazin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Methoxypyridazin-3-amine involves its interaction with specific molecular targets and pathways. The methoxy and amino groups play crucial roles in its binding affinity and reactivity. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways .
Comparación Con Compuestos Similares
3-Amino-6-methoxypyridazine: Similar in structure but with the methoxy group at the 6-position.
5-Methoxypyridazin-3-amine: Another positional isomer with different substitution patterns.
Comparison: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and reactivity profiles, making it a valuable compound for targeted research applications .
Propiedades
Fórmula molecular |
C5H7N3O |
|---|---|
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
5-methoxypyridazin-3-amine |
InChI |
InChI=1S/C5H7N3O/c1-9-4-2-5(6)8-7-3-4/h2-3H,1H3,(H2,6,8) |
Clave InChI |
LRHCGQKBWPYXRO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NN=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


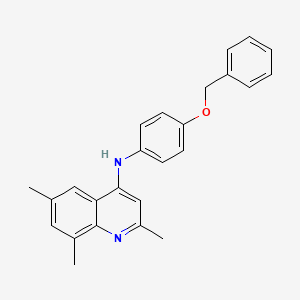
![1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B13982489.png)

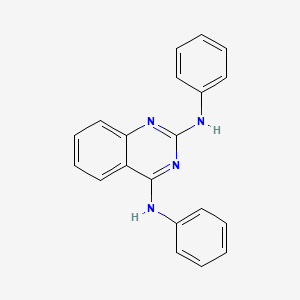
![[2,2'-Bipyridin]-6-ylmethanol](/img/structure/B13982500.png)
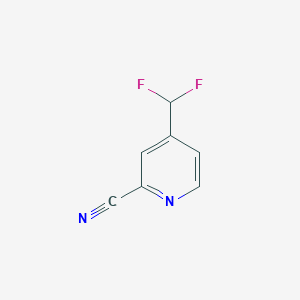
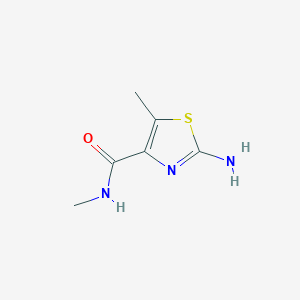
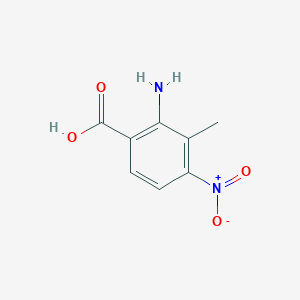
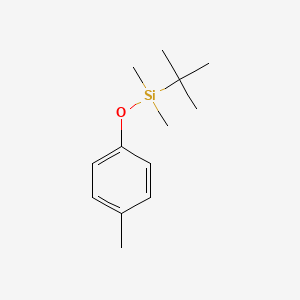
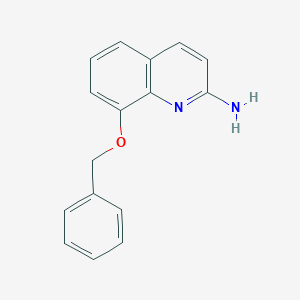
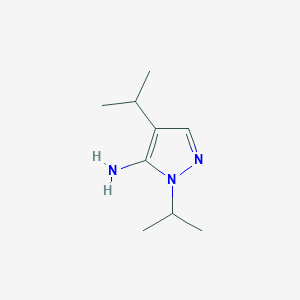
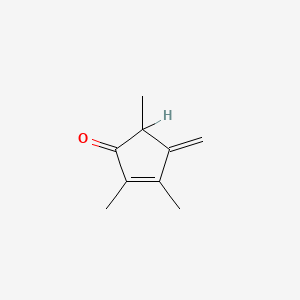
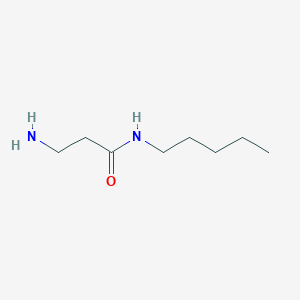
![6-Amino-5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one](/img/structure/B13982548.png)
